Halogen-Dependent Molecular Weight and Heteroatom Profile Comparison Against the Dichloro Analog
The target compound (C₁₉H₁₅ClFNO₂, MW 343.8 g mol⁻¹) differs from the closest commercially available analog 1‑(3‑chlorobenzyl)‑3‑(4‑chlorobenzyl)‑4‑hydroxy‑2(1H)‑pyridinone (C₁₉H₁₅Cl₂NO₂, MW 360.2 g mol⁻¹) by replacement of a 4‑chlorine with a 4‑fluorine atom [1]. This substitution reduces molecular weight by 16.4 g mol⁻¹ and introduces a more electronegative, smaller halogen (F vs Cl), which is predicted to alter hydrogen‑bond acceptor strength, metabolic oxidative lability, and passive membrane permeability. The fluorinated analog has one additional hydrogen‑bond acceptor (two total: F and the carbonyl/pyridinone oxygens) relative to the dichloro variant, which may influence solubility and target‑binding kinetics [2].
| Evidence Dimension | Molecular weight and halogen composition |
|---|---|
| Target Compound Data | C₁₉H₁₅ClFNO₂, MW = 343.8 g mol⁻¹, contains 4‑fluorobenzyl group |
| Comparator Or Baseline | 1‑(3‑Chlorobenzyl)‑3‑(4‑chlorobenzyl)‑4‑hydroxy‑2(1H)‑pyridinone, C₁₉H₁₅Cl₂NO₂, MW = 360.2 g mol⁻¹, contains 4‑chlorobenzyl group |
| Quantified Difference | MW difference = –16.4 g mol⁻¹; halogen atom exchange Cl→F at 4‑position of the C3‑benzyl ring |
| Conditions | Structural comparison based on chemical formula and exact mass; no biological assay context |
Why This Matters
Procurement decisions requiring precise molecular weight control or halogen‑dependent property tuning (e.g., in fragment‑based drug discovery or SAR-by-catalog campaigns) must distinguish these two compounds to avoid unintended changes in pharmacokinetic or binding properties.
- [1] Kuujia.com. CAS 477856-05-6 – 1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone product page. Accessed May 2026. View Source
- [2] Selness SR et al. Bioorg Med Chem Lett. 2009;19:5851. SAR discussion on N‑benzyl pyridinone halogen substitution effects. View Source
